molecular formula C18H16N4O5S2 B2838935 (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-15-1

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2838935
CAS No.: 864927-15-1
M. Wt: 432.47
InChI Key: ONKLVSQJLAHXNM-HWKANZROSA-N
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Description

The compound “(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” features a thieno[2,3-c]pyridine core fused with a thiophene ring, substituted with a cyano group, an acrylamido-linked 5-nitrothiophen-2-yl moiety, and an ethyl ester. Its complexity underscores the need to compare it with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-2-27-18(24)21-8-7-12-13(9-19)17(29-14(12)10-21)20-15(23)5-3-11-4-6-16(28-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKLVSQJLAHXNM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with an appropriate acrylamide derivative under conditions that favor the (E)-isomer.

    Nitrothiophene Addition: The nitrothiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Coupling: Palladium catalysts, ligands, and bases

Major Products

    Reduction of Nitro Group: Amino derivative

    Reduction of Cyano Group: Amine derivative

    Hydrolysis of Ester: Carboxylic acid derivative

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (E)-ethyl 3-cyano derivatives exhibit significant anticancer properties. For instance, studies have shown that 3-cyano-2-substituted pyridines can induce apoptosis in cancer cell lines such as MCF-7, a breast cancer model. The mechanism involves the activation of apoptotic pathways, which may be attributed to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis signaling pathways .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of cyano and thiophene groups. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. For example, derivatives containing thiophene rings have shown promising results against resistant strains of bacteria, indicating that modifications in the structure can enhance bioactivity .

Materials Science Applications

Organic Electronics
Compounds with thieno[2,3-c]pyridine structures are being explored for use in organic electronic materials. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano groups can improve electron-withdrawing capabilities, enhancing charge transport properties necessary for efficient device performance.

Sensors
The electrochemical properties of (E)-ethyl 3-cyano derivatives suggest their potential use in sensor technology. For instance, modifications to the thiophene moiety could lead to enhanced sensitivity towards specific analytes, making these compounds valuable in developing selective sensors for environmental monitoring or biomedical applications.

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReferences
Medicinal ChemistryAnticancer AgentsInduces apoptosis in MCF-7 cells
Antimicrobial AgentsEffective against resistant bacterial strains
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OPVs
SensorsPotential for selective environmental sensors

Case Studies

Case Study 1: Anticancer Activity of Cyano-Pyridine Derivatives
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of cyano-pyridine derivatives and evaluated their anticancer activity against several cancer cell lines. The study found that some derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for development as therapeutic agents .

Case Study 2: Development of Organic Photovoltaics Using Thieno-Pyridine Compounds
A collaborative research project focused on integrating thieno-pyridine derivatives into organic photovoltaic devices. The results demonstrated enhanced power conversion efficiencies compared to traditional materials due to improved charge mobility and light absorption characteristics .

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the target enzyme, blocking its activity. The nitrothiophene and cyano groups could play crucial roles in binding to the enzyme’s active site, while the thienopyridine core provides structural stability.

Comparison with Similar Compounds

Structural Analogs with Thieno[2,3-c]pyridine Cores

The thieno[2,3-c]pyridine scaffold is shared with several compounds, but substituent variations significantly alter properties:

Compound Name Substituents (Position 2) Substituents (Position 3) Biological Activity Key Data
Target Compound 3-(5-Nitrothiophen-2-yl)acrylamido Cyano Not reported in evidence N/A
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 5-Bromothiophene-2-carboxamido Cyano Unreported RN: 864927-00-4
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 3,4,5-Trimethoxyanilino Cyano Antitubulin agent Yield: 58%, m.p. 180–181°C
Ethyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3b) 3,4,5-Trimethoxyanilino Cyano Antitubulin agent Yield: 51%, m.p. 134–136°C

Key Observations :

  • Electron-withdrawing vs.
  • Biological Activity: Trimethoxyanilino derivatives (3a, 3b) exhibit antitubulin activity, suggesting the core scaffold’s versatility. The nitro-thiophene acrylamido group in the target compound may confer distinct activity, such as antimycobacterial effects, as seen in nitrothiophen-containing analogs .
Functional Analogs with Acrylamido-Thiophene Moieties

Compounds with acrylamido-thiophene groups but simpler cores demonstrate substituent-dependent bioactivity:

Compound Name Core Structure Substituents on Acrylamido Biological Activity Yield/Data
Target Compound Thieno[2,3-c]pyridine 5-Nitrothiophen-2-yl Not reported N/A
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) Thiophene Varied phenyl groups Antioxidant, anti-inflammatory Yields: 72–94%

Key Observations :

  • Nitro vs. Phenyl Substitution : The nitro group’s strong electron-withdrawing nature may enhance oxidative stress modulation compared to phenyl-substituted analogs, which showed antioxidant activity .
Nitro-Substituted Heterocycles

Nitro groups on heterocycles are critical for bioactivity:

Compound Class Example Substituent Observed Activity Reference
Nitrothiophen derivatives 5-Nitrothiophen-2-yl Antituberculosis
Nitroimidazoles Nitroimidazole Inactive (antimycobacterial)

Key Observations :

  • The nitro group on thiophene (target compound) may mimic nitrothiophen-containing antitubercular agents, unlike nitroimidazoles, which are inactive .

Q & A

Q. What are the established synthetic routes for (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation to form the acrylamido moiety under catalytic conditions (e.g., piperidine/acetic acid in toluene) .
  • Cyanoacetylation of intermediate amines using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .
  • Final purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization . Key intermediates are monitored using TLC and characterized via 1H/13C NMR and mass spectrometry (MS) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy resolves signals for the cyano group (~110–120 ppm in 13C NMR), nitrothiophene protons (~6.5–7.5 ppm in 1H NMR), and ester carbonyls (~165–170 ppm) .
  • High-resolution MS validates molecular weight (e.g., [M+1]+ = 418.4 for ethyl-substituted analogs) .
  • Melting point analysis ensures consistency with literature values (e.g., 134–136°C for ethyl derivatives) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits microtubule inhibition and anti-proliferative activity in taxane-resistant cancer cells (e.g., IC₅₀ values in nM ranges). Biological assays include:

  • Tubulin polymerization inhibition (in vitro) at µM concentrations .
  • Cell viability assays (e.g., MTT) using resistant cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates with unstable functional groups (e.g., nitro or acrylamido moieties)?

  • Controlled temperature : Reactions involving nitro groups are performed at 0–5°C to prevent decomposition .
  • Inert atmosphere : Use of nitrogen/argon minimizes oxidation of thiophene or acrylamido groups .
  • Protecting groups : Boc (tert-butoxycarbonyl) protection for amines enhances stability during synthesis .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Re-characterize batches via HPLC (>95% purity) to rule out impurity-driven effects .
  • Mechanistic follow-up : Use confocal microscopy to confirm microtubule disruption in resistant vs. wild-type cells .

Q. How can computational methods predict the compound’s stability and binding interactions?

  • Density Functional Theory (DFT) : Models nitro group electron-withdrawing effects on reactivity .
  • Molecular docking : Predicts binding to tubulin’s colchicine site (e.g., PyMol/AutoDock) .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and metabolic stability .

Q. What advanced techniques address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How do structural analogs improve understanding of structure-activity relationships (SAR)?

  • Nitro substitution : Replacing 5-nitrothiophen-2-yl with pyridin-3-yl reduces microtubule affinity by 10-fold .
  • Ester vs. carboxylate : Ethyl esters improve cell permeability vs. free acids (confirmed via Caco-2 assays) .
  • Stereochemistry : (E)-isomers show 5x higher activity than (Z)-isomers due to optimal spatial alignment .

Methodological Considerations

Q. What crystallographic techniques validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction (SHELX suite) resolves dihedral angles between thiophene and pyridine rings .
  • Powder XRD confirms bulk crystallinity and polymorph absence .

Q. How are synthetic byproducts or degradation products identified?

  • LC-MS/MS detects trace impurities (e.g., hydrolyzed esters or nitro-reduced derivatives) .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitors nitro group reduction .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

  • Cell line variability : Activity varies between HeLa (high sensitivity) and A549 (low sensitivity) due to differential tubulin isotype expression .
  • Assay duration : Prolonged incubation (>72 hrs) may induce off-target effects, masking true potency .

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